Cas no 63071-03-4 (2-Methoxy-6-methylpyridine)

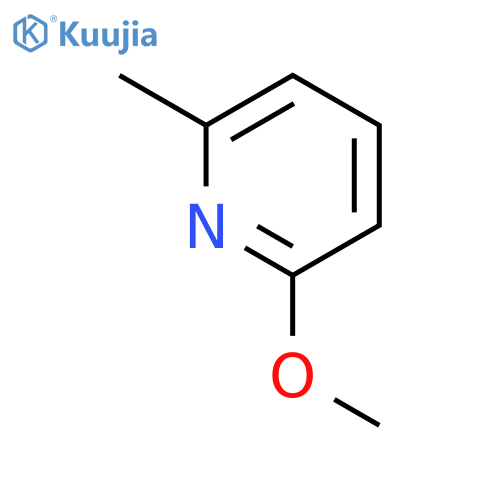

2-Methoxy-6-methylpyridine structure

商品名:2-Methoxy-6-methylpyridine

2-Methoxy-6-methylpyridine 化学的及び物理的性質

名前と識別子

-

- 2-Methoxy-6-methylpyridine

- 2-Methoxy-6-methylaminopyridine

- 2-METHOXY-6-PICOLINE

- 6-Methoxy-2-picoline

- 2-methoxy-6-methyl-pyridine

- 2-Methoxy-6-Methylam

- 6-methoxy-2-methylpyridine

- 2-methoxy-6-methyl pyridine

- KSC490S3B

- 2-Methyl-6-(methyloxy)pyridine

- WIMNZMOEBDPZTB-UHFFFAOYSA-N

- FCH919509

- OR9940

- VP13752

- TRA0003472

- AM87109

- RP1

- AX8021905

- AB001

- EN300-131425

- J-509844

- BP-10295

- AKOS006222932

- SCHEMBL128705

- MFCD04112507

- 63071-03-4

- InChI=1/C7H9NO/c1-6-4-3-5-7(8-6)9-2/h3-5H,1-2H

- A825291

- PS-6289

- M1695

- DTXSID70415945

- A8706

- AC-5158

- SB52307

- CS-W003150

- 2-methoxy-6-methylpyridine;2-METHOXY-6-METHYL-PYRIDINE

- FT-0640868

- DB-054399

-

- MDL: MFCD04112507

- インチ: 1S/C7H9NO/c1-6-4-3-5-7(8-6)9-2/h3-5H,1-2H3

- InChIKey: WIMNZMOEBDPZTB-UHFFFAOYSA-N

- ほほえんだ: O(C([H])([H])[H])C1=C([H])C([H])=C([H])C(C([H])([H])[H])=N1

計算された属性

- せいみつぶんしりょう: 123.06800

- どういたいしつりょう: 123.068414

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 85

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 22.1

- 疎水性パラメータ計算基準値(XlogP): 1.6

じっけんとくせい

- 色と性状: Liquid

- 密度みつど: 1.01

- ゆうかいてん: No data available

- ふってん: 156°C(lit.)

- フラッシュポイント: 156°C

- 屈折率: 1.4985

- すいようせい: Slightly soluble in water.

- PSA: 22.12000

- LogP: 1.39860

- ようかいせい: まだ確定していません。

2-Methoxy-6-methylpyridine セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Danger

- 危害声明: H226-H315-H319

- 警告文: P210-P233-P240-P241+P242+P243-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P370+P378-P403+P235-P501

- 危険物輸送番号:1993

- 危険カテゴリコード: 20/21/22-36/38-10

- セキュリティの説明: S26-S36/37/39

-

危険物標識:

- 包装等級:III

- 包装カテゴリ:III

- リスク用語:R20/21/22

- 危険レベル:3

- ちょぞうじょうけん:Store at room temperature

- セキュリティ用語:3

- 危険レベル:3

- 包装グループ:III

2-Methoxy-6-methylpyridine 税関データ

- 税関コード:2933399090

- 税関データ:

中国税関番号:

2933399090概要:

2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-Methoxy-6-methylpyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-131425-0.05g |

2-methoxy-6-methylpyridine |

63071-03-4 | 95% | 0.05g |

$19.0 | 2023-06-06 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | MI062-5g |

2-Methoxy-6-methylpyridine |

63071-03-4 | 98% | 5g |

¥78.0 | 2022-05-30 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | M1695-25g |

2-Methoxy-6-methylpyridine |

63071-03-4 | 98.0%(GC&T) | 25g |

¥785.0 | 2022-05-30 | |

| abcr | AB169199-25 g |

2-Methoxy-6-methyl-pyridine, 98%; . |

63071-03-4 | 98% | 25g |

€101.60 | 2022-03-25 | |

| TRC | M332488-1g |

2-Methoxy-6-methylpyridine |

63071-03-4 | 1g |

$ 50.00 | 2022-06-03 | ||

| Enamine | EN300-131425-100.0g |

2-methoxy-6-methylpyridine |

63071-03-4 | 95% | 100g |

$232.0 | 2023-06-06 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M23910-25g |

2-Methoxy-6-methylpyridine |

63071-03-4 | 25g |

¥206.0 | 2021-09-08 | ||

| Apollo Scientific | OR9940-100g |

2-Methoxy-6-methylpyridine |

63071-03-4 | 98% | 100g |

£141.00 | 2023-04-21 | |

| abcr | AB169199-5 g |

2-Methoxy-6-methyl-pyridine, 98%; . |

63071-03-4 | 98% | 5g |

€41.50 | 2022-03-25 | |

| Frontier Specialty Chemicals | Bellen012423-500 g |

2-methoxy-6-methylpyridine |

63071-03-4 | 500g |

$1,128.00 | 2021-05-11 |

2-Methoxy-6-methylpyridine サプライヤー

atkchemica

ゴールドメンバー

(CAS:63071-03-4)2-Methoxy-6-methylpyridine

注文番号:CL8095

在庫ステータス:in Stock

はかる:1g/5g/10g/100g

清らかである:95%+

最終更新された価格情報:Wednesday, 27 November 2024 17:28

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:63071-03-4)2-甲氧基-6-甲基吡啶

注文番号:LE1688829

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:33

価格 ($):discuss personally

2-Methoxy-6-methylpyridine 関連文献

-

Tomá? Kubelka,Lenka Slavětínská,Václav Eigner,Michal Hocek Org. Biomol. Chem. 2013 11 4702

-

2. Antimalarial 2-alkoxy-6-chloro-9-dialkylaminoalkylamino-1 : 10-diaza-anthracenesD. M. Besly,A. A. Goldberg J. Chem. Soc. 1954 2448

-

3. Synthesis of novel chromeno[3,4-b]pyridinonesVittorio Caprio,John Mann J. Chem. Soc. Perkin Trans. 1 1998 3151

-

4. The lupin alkaloids. Part XV. Some derivatives of the 4-oxo-3-2′-pyridylpyridocoline systemG. R. Clemo,R. W. Fox,R. Raper J. Chem. Soc. 1954 2693

-

Danfeng Deng,Bowen Hu,Min Yang,Dafa Chen Dalton Trans. 2019 48 13614

63071-03-4 (2-Methoxy-6-methylpyridine) 関連製品

- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)

- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)

- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)

- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)

- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)

- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)

- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:63071-03-4)2-Methoxy-6-methylaminopyridine

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Suzhou Senfeida Chemical Co., Ltd

(CAS:63071-03-4)2-Methoxy-6-methylpyridine

清らかである:98%

はかる:Company Customization

価格 ($):問い合わせ